molecular formula C24H27N7O3S B10935473 [2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl]{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone

[2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)quinolin-4-yl]{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}methanone

Cat. No.: B10935473
M. Wt: 493.6 g/mol
InChI Key: GFMCCTAUUKDETN-UHFFFAOYSA-N
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Description

The compound [2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE is a complex heterocyclic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE typically involves multi-step organic reactionsCommon reagents include hydrazines, carbonyl compounds, and sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol, methanol, or dichloromethane, and may require heating or cooling to specific temperatures .

Major Products

Major products from these reactions include various substituted quinolines and pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through molecular docking and simulation studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-4-QUINOLYL]{4-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINO}METHANONE: stands out due to its unique combination of pyrazole, quinoline, and piperazine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential for novel therapeutic uses .

Properties

Molecular Formula

C24H27N7O3S

Molecular Weight

493.6 g/mol

IUPAC Name

[2-(1-ethyl-3-methylpyrazol-4-yl)quinolin-4-yl]-[4-(1-methylpyrazol-4-yl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C24H27N7O3S/c1-4-30-16-21(17(2)27-30)23-13-20(19-7-5-6-8-22(19)26-23)24(32)29-9-11-31(12-10-29)35(33,34)18-14-25-28(3)15-18/h5-8,13-16H,4,9-12H2,1-3H3

InChI Key

GFMCCTAUUKDETN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)S(=O)(=O)C5=CN(N=C5)C

Origin of Product

United States

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